molecular formula C22H22N4O3 B12372968 Nox2-IN-1

Nox2-IN-1

Cat. No.: B12372968
M. Wt: 390.4 g/mol
InChI Key: WAAWFZAMZGNKQF-UHFFFAOYSA-N
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Description

Nox2-IN-1 is a selective inhibitor of NADPH oxidase 2 (NOX2), an enzyme complex that plays a crucial role in the generation of reactive oxygen species (ROS). NOX2 is primarily found in phagocytes, where it contributes to the body’s defense mechanisms by producing superoxide radicals to combat pathogens. excessive NOX2 activity is associated with various pathological conditions, including chronic inflammation and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nox2-IN-1 involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance selectivity and potency. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. Purification steps, such as crystallization and chromatography, are employed to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Nox2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

Nox2-IN-1 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the role of NOX2 in oxidative stress and redox biology.

    Biology: Helps in understanding the mechanisms of immune response and inflammation.

    Medicine: Investigated for its potential therapeutic effects in treating diseases associated with excessive ROS production, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting NOX2

Mechanism of Action

Nox2-IN-1 exerts its effects by selectively inhibiting the activity of NOX2. The compound binds to the enzyme complex, preventing the transfer of electrons from NADPH to molecular oxygen, thereby reducing the production of superoxide radicals. This inhibition helps in modulating the levels of ROS, which are implicated in various pathological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity for NOX2, making it a valuable tool for studying the specific role of NOX2 in various biological processes. Its ability to modulate ROS levels without affecting other NOX isoforms provides a targeted approach for therapeutic interventions .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

5-[2-[2-(2-aminoquinolin-5-yl)oxyethoxy]ethoxy]quinolin-2-amine

InChI

InChI=1S/C22H22N4O3/c23-21-9-7-15-17(25-21)3-1-5-19(15)28-13-11-27-12-14-29-20-6-2-4-18-16(20)8-10-22(24)26-18/h1-10H,11-14H2,(H2,23,25)(H2,24,26)

InChI Key

WAAWFZAMZGNKQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C(=C1)OCCOCCOC3=CC=CC4=C3C=CC(=N4)N

Origin of Product

United States

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